molecular formula C11H22O2Si B15159575 (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal CAS No. 847260-06-4

(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal

Cat. No.: B15159575
CAS No.: 847260-06-4
M. Wt: 214.38 g/mol
InChI Key: MFEMTJAKNSWHBJ-SNVBAGLBSA-N
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Description

(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal is an organic compound that features a silyl ether protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions. The presence of the tert-butyl(dimethyl)silyl group provides stability and resistance to various reaction conditions, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or pyridine, often in a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds efficiently at room temperature, yielding the desired silyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Tetra-n-butylammonium fluoride (TBAF), acetic acid

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Free hydroxyl compounds

Mechanism of Action

The mechanism of action of (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is due to the steric bulk and electronic properties of the silyl group, which shield the hydroxyl group from nucleophilic and electrophilic attacks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal is unique due to its balance of stability and reactivity. The tert-butyl(dimethyl)silyl group provides sufficient steric hindrance to protect the hydroxyl group while being relatively easy to remove under mild conditions. This makes it a versatile and valuable compound in synthetic organic chemistry .

Properties

CAS No.

847260-06-4

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

(4R)-4-[tert-butyl(dimethyl)silyl]oxypent-2-enal

InChI

InChI=1S/C11H22O2Si/c1-10(8-7-9-12)13-14(5,6)11(2,3)4/h7-10H,1-6H3/t10-/m1/s1

InChI Key

MFEMTJAKNSWHBJ-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C=CC=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C=CC=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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